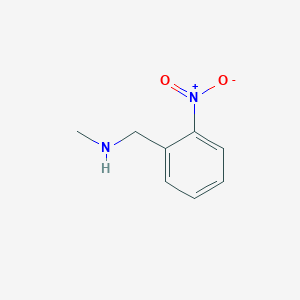

N-Methyl-2-Nitrobenzylamine

Beschreibung

Contextualizing N-Methyl-2-Nitrobenzylamine within the Nitrobenzylamine Chemical Space

The nitrobenzylamine chemical space is a broad class of compounds characterized by a benzylamine (B48309) skeleton bearing one or more nitro (-NO₂) groups on the aromatic ring. The position of the nitro group (ortho, meta, or para) significantly influences the compound's electronic properties and reactivity. this compound is a secondary amine within this family, distinguished from its primary amine counterpart, 2-nitrobenzylamine. fishersci.ca

This chemical space is populated by a variety of derivatives, where substitutions can occur on the benzene (B151609) ring, the benzylic carbon, or the amine nitrogen. For instance, compounds like N-Cyclohexyl-N-methyl-2-nitrobenzylamine and 2-Chloro-N-methyl-6-nitrobenzylamine illustrate the structural diversity achievable from the basic nitrobenzylamine scaffold. ontosight.aiontosight.ai This diversity allows for the fine-tuning of steric and electronic properties, making these compounds adaptable for various synthetic challenges. The fundamental reaction of reducing the nitro group to an amine transforms a strongly electron-deactivating group into a strongly electron-activating one, a key transformation in multi-step synthesis. masterorganicchemistry.com

Historical Perspectives on Nitrobenzylamine Research and Evolution of Interest

Historically, nitrobenzylamines have been recognized as important intermediates in organic synthesis, particularly for preparing dyes and pharmaceuticals. chembk.comchembk.com Early research focused on the fundamental reactions of these compounds, such as the reduction of the nitro group and alkylation or acylation of the amine. masterorganicchemistry.comontosight.ai

A notable application emerged from early biochemical studies. Researchers investigating peptide-cleaving enzymes like the angiotensin I converting enzyme (ACE) utilized substrates with a C-terminal nitrobenzylamine to probe enzyme activity, as these modified peptides could be cleaved by the enzyme. nih.gov This indicated an early interest in using nitrobenzylamine moieties as tools in biological chemistry.

More recently, interest has evolved towards more specialized applications. The ortho-nitrobenzyl group, in particular, gained prominence as a photolabile protecting group. This functionality allows chemists to "cage" a molecule, masking a specific functional group, which can then be released upon exposure to light. nih.gov This evolution from a simple synthetic intermediate to a sophisticated functional moiety highlights the enduring relevance and expanding utility of the nitrobenzylamine scaffold in modern chemistry.

Significance of the N-Methyl Moiety and Ortho-Nitro Group in Benzylamine Chemistry

The specific placement of the N-methyl and ortho-nitro groups in this compound dictates its unique reactivity and utility.

The Ortho-Nitro Group: The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. Its position at the ortho-carbon introduces significant steric and electronic effects. Research has shown that the ortho-nitro group can act as an intramolecular nucleophilic assistant in certain solvolysis reactions, influencing reaction rates and mechanisms in ways not observed with its meta and para isomers. nih.gov This ortho-positioning is also critical for its use in photochemistry; the steric strain and electronic configuration of o-nitrobenzyl compounds make them particularly suitable for photo-cleavage applications, a property less pronounced in p-nitro analogues.

The N-Methyl Moiety: The substitution of a methyl group on the nitrogen atom converts the primary amine of benzylamine into a secondary amine. foodb.ca This change has several important consequences:

It alters the basicity and nucleophilicity of the nitrogen atom.

It introduces steric bulk around the nitrogen, which can influence reaction selectivity.

It prevents unwanted side reactions that can occur with primary amines, such as the formation of imines under certain conditions.

In the synthesis of pharmaceutical agents, N-alkylation is a common strategy to modify a molecule's biological activity and pharmacokinetic properties. wikipedia.org For example, N-methylation is a key step in creating specific inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3. mdpi.com

Together, these two functional groups make this compound a precisely functionalized molecule, useful as a reactant for synthesizing biologically active compounds such as cholinesterase inhibitors and calmodulin kinase II inhibitors. lookchem.com

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related compounds is vibrant, with a strong focus on medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of complex molecular targets. ontosight.aiontosight.ai

Current Research Focus:

Pharmaceutical Synthesis: Nitrobenzylamines are key starting materials for creating scaffolds for drug discovery. For instance, 2-nitrobenzylamine hydrochloride is a reactant used to synthesize tetrahydroisoquinolines and aminomethylphenylamine scaffolds for factor Xa inhibition, relevant in the development of anticoagulants. fishersci.casigmaaldrich.com

Photolabile Protecting Groups: The use of the 2-nitrobenzyl group to create "caged compounds" is an active area of research. This strategy allows for the light-induced release of biologically active molecules, enabling precise spatial and temporal control in biological experiments. nih.gov

Materials Science: Derivatives are used to create functional materials, such as fluorescent two-photon absorption dyes. fishersci.casigmaaldrich.com

Future Directions: The future of research involving this compound is likely to expand into new areas. There is a continuous drive to develop more efficient and selective synthetic methods, including new catalytic systems for C-H functionalization, which could simplify the synthesis of complex benzylamine derivatives. nih.gov Further exploration of nitrobenzylamines in the design of selective enzyme inhibitors for various therapeutic targets is expected. acs.org As synthetic methodologies become more advanced, the precise functionalities of this compound will likely be exploited in the creation of novel smart materials, sensors, and highly targeted therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-methyl-1-(2-nitrophenyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-9-6-7-4-2-3-5-8(7)10(11)12/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGILVXQNSFDASI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971643 | |

| Record name | N-Methyl-1-(2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56222-08-3 | |

| Record name | N-Methyl-1-(2-nitrophenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2-nitrobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Methyl 2 Nitrobenzylamine and Analogues

Classical and Conventional Synthetic Routes to N-Methyl-2-Nitrobenzylamine

Traditional methods for synthesizing this compound and related compounds often rely on multi-step processes involving nitration, alkylation, reductive amination, or nucleophilic substitution.

A common two-step approach involves the initial nitration of a benzylamine (B48309) precursor followed by the introduction of the N-methyl group.

The nitration of benzylamine is typically carried out using nitrating agents such as mixed acids (a combination of nitric acid and sulfuric acid), fuming nitric acid, or nitric acid/acetic acid mixtures. google.com This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene (B151609) ring. The reaction can be performed in an organic solvent, such as a halogenated hydrocarbon like methylene chloride or 1,2-dichloroethane, if necessary. google.com A key challenge in this step is controlling the regioselectivity, as the reaction can yield a mixture of ortho-, meta-, and para-isomers. google.com To circumvent issues like over-reactivity or side reactions involving the amine group, a protection strategy is often employed. For instance, the amine can be acetylated before nitration and the protecting group is removed later in the synthetic sequence. google.com

Following the successful nitration to obtain 2-nitrobenzylamine, the final step is N-alkylation to introduce the methyl group. Conventional methods for this transformation often utilize hazardous methylating agents like methyl iodide or dimethyl sulfate. researchgate.net A more controlled approach for monoalkylation involves reacting the primary amine with an amine hydrobromide and an alkyl bromide, where competitive protonation/deprotonation selectively makes the primary amine available for reaction while the newly formed secondary amine remains protonated and unreactive. rsc.org

Reductive amination provides a more direct route to N-methylated amines from nitro compounds, combining the reduction of the nitro group and the N-alkylation into a single, one-pot process. frontiersin.org This strategy is considered more attractive and straightforward than conventional multi-step methods as it avoids the pre-preparation and isolation of the primary amine, thereby shortening separation and purification steps. nih.gov

The process typically involves reacting a nitroarene with an aldehyde or ketone in the presence of a reducing agent and a catalyst. frontiersin.org For the synthesis of this compound, 2-nitrobenzaldehyde (B1664092) would be reacted with methylamine, followed by the reduction of the resulting imine. Alternatively, starting from 2-nitrotoluene (B74249), the nitro group is reduced in situ to an amine, which then reacts with a methylating agent like formaldehyde. The intermediate imine is subsequently reduced to yield the final N-methylated product. nih.govresearchgate.net Various reducing agents can be employed, including sodium borohydride in alcoholic media, which is known to reduce the iminium salt intermediate that is formed. mdma.chrsc.org

The table below summarizes various catalytic systems used in reductive amination of nitro compounds.

| Catalyst System | Methylating Agent | Key Features | Reference |

|---|---|---|---|

| Pd/CuZrOx | CO2/H2 | Achieves high yields (up to 97%) under relatively mild conditions. | rsc.org |

| Non-noble metal catalysts (e.g., iron oxide, cobalt oxide) | Aldehydes/Ketones | Efficient and selective for tandem nitro reduction and reductive amination. | researchgate.net |

| Au-Pd/Fe3O4 | 2-formylbenzoic acid | Enables cascade reactions involving hydrogenolysis of the nitro group, reductive amination, and subsequent lactamization. | frontiersin.org |

| Sodium Triacetoxyborohydride | Formalin | Applied in liquid-assisted grinding techniques for a mechanochemical approach. | researchgate.net |

Nucleophilic substitution offers another viable pathway for the synthesis of nitrobenzylamines. This approach typically involves the reaction of a benzyl (B1604629) halide bearing a nitro group with an appropriate amine. For the synthesis of this compound, this would involve reacting 2-nitrobenzyl bromide or chloride with methylamine.

The presence of a strong electron-withdrawing group, such as the nitro group, on the benzene ring activates the substrate towards nucleophilic attack. youtube.comyoutube.com While this effect is most pronounced for nucleophilic aromatic substitution (SNAr) directly on the ring, it also influences the reactivity of the benzylic carbon. The reaction proceeds via a standard SN2 mechanism where the nucleophilic amine attacks the electrophilic benzylic carbon, displacing the halide leaving group. The efficiency of this reaction is a cornerstone of amine synthesis. chemrxiv.org

The mechanism for nucleophilic substitution on nitroarenes is well-studied, often proceeding through an addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex when the substitution is on the ring itself. youtube.comresearchgate.net Although the primary reaction for this compound synthesis occurs at the benzylic position, the electronic influence of the nitro group is crucial for facilitating the displacement of the leaving group. nih.gov

Advanced and Sustainable Synthetic Approaches

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, utilizing biocatalysis and advanced metal catalysis to overcome the limitations of classical routes.

Biocatalysis presents a green and highly selective alternative for chemical synthesis, operating under mild reaction conditions, often in aqueous environments. researchgate.netchemrxiv.org

Nitroreductases (NRs) are flavin-dependent enzymes that use reducing agents like NAD(P)H to catalyze the reduction of nitro groups to amines, often proceeding through nitroso and hydroxylamine (B1172632) intermediates. researchgate.netd-nb.info These enzymes have been successfully applied to the reduction of various 2-nitrobenzylamine derivatives with high conversions. researchgate.netchemrxiv.orgresearchgate.net The invention of biocatalytic applications for nitroreductase enzymes has provided a valuable route for the synthesis of amines from nitro compounds. google.com

Imine Reductases (IREDs) are a family of NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of C=N bonds in imines and iminium ions to form chiral amines. manchester.ac.uknih.govnottingham.ac.uk They are particularly valuable for asymmetric synthesis.

A powerful strategy involves coupling these two enzyme classes in a biocatalytic cascade. For instance, a sequential cascade using an imine reductase and a nitroreductase can produce N-methylated indazoles from 2-nitrobenzaldehyde and methylamine, demonstrating the potential for complex molecule synthesis from simple precursors. researchgate.netchemrxiv.orgresearchgate.net In such a cascade, an IRED could first catalyze the reductive amination of a nitroaldehyde with an amine, followed by the reduction of the nitro group by an NR. The use of whole-cell biocatalysts, which only require the addition of a simple sugar like glucose for cofactor recycling, further enhances the sustainability of this approach. nih.govchemistryviews.org

The table below highlights key findings in the biocatalytic synthesis of related compounds.

| Enzyme(s) | Substrate(s) | Product/Transformation | Key Findings | Reference |

|---|---|---|---|---|

| Nitroreductases (NfsA, BaNTR1) | 2-nitrobenzylamine derivatives | Indazoles | Achieved excellent conversions (up to >99%) via reactive nitrosobenzylamine intermediates. | researchgate.netchemrxiv.orgresearchgate.net |

| Imine Reductase (IRED15) & Nitroreductase | 2-nitrobenzaldehyde, methylamine | N-methyl-2H-indazole | Successful sequential cascade reaction with 62% isolated yield, demonstrating synthetic value. | researchgate.netchemrxiv.orgresearchgate.net |

| (R)-Imine Reductase | Cyclic imines (e.g., 2-substituted piperideines) | Chiral secondary amines | Demonstrated high catalytic activity and enantioselectivity; scalable to gram-scale synthesis. | nih.gov |

| Imine Reductases (IREDs) | 2-substituted cyclic imines | Enantiopure heterocyclic amines | Effective in non-conventional green solvents like glycerol, with >99% conversion and >99% ee. | chemistryviews.org |

Transition-metal catalysis offers efficient and atom-economical pathways for C-N bond formation and N-methylation, often utilizing sustainable C1 sources. researchgate.netresearchgate.net

Metal-Catalyzed N-Methylation: This approach provides a green alternative to traditional methods that use toxic alkyl halides. Catalysts based on noble metals like iridium, ruthenium, and palladium, as well as more abundant metals like copper and cobalt, have been developed. researchgate.netnih.gov These catalysts enable the use of environmentally benign C1 sources such as methanol, formaldehyde, or even carbon dioxide with a hydrogen source. researchgate.netrsc.org Methanol is particularly attractive as it can serve as both a C1 source and a reducing agent through a "borrowing hydrogen" mechanism. rsc.org An iridium catalyst featuring a functionalized N-heterocyclic carbene (NHC) ligand has been shown to efficiently catalyze the selective N-monomethylation of nitroarenes using methanol. rsc.org

Metal-Catalyzed C-N Bond Formation: The construction of the core carbon-nitrogen bond in the benzylamine structure can be achieved through various transition-metal-catalyzed reactions. rsc.orgnih.govresearchgate.net These reactions have become a powerful tool for synthesizing amines and other nitrogen-containing molecules. rsc.org Recent strategies focus on the direct functionalization of C-H bonds to form C-N bonds, which is highly atom-economical. nih.gov While many methods exist, challenges remain, such as activating inert C-N bonds for further transformation or achieving high selectivity. rsc.orgnih.govsemanticscholar.org

The following table details several metal-catalyzed systems for N-methylation.

| Catalyst System | C1 Source/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| NHC-Iridium(III) Complex | Methanol | N-methylation of nitroarenes | Selective N-monomethylation; methanol acts as both reducing and C1 agent. | rsc.org |

| NHC-Ruthenium(II) Complex | Methanol | N-methylation of anilines | Direct N-methylation without using reactive and toxic methyl halides. | nih.gov |

| Heterogeneous Cu nanoparticles | (Para)-formaldehyde | N-methylation of amines | Inexpensive alternative to palladium-based catalysts. | researchgate.net |

| Ni-Catalyst | Trimethylphosphate | Deaminative C-N cleavage/alkylation | Enables iterative alkyl group transfer from tertiary amines via in situ methylation. | nih.gov |

Green Chemistry Principles in this compound Synthesis (e.g., Aqueous Media, Solvent-Free)

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of increasing interest, aimed at reducing environmental impact and improving process safety. While specific studies focusing exclusively on the aqueous or solvent-free synthesis of this compound are not extensively documented in peer-reviewed literature, significant progress has been made in developing greener methodologies for the synthesis of N-methylated amines from nitro compounds, which are directly applicable.

A notable green strategy involves the tandem transformation of aromatic nitro compounds into N-methylated amines using methanol as a sustainable methylating agent. nih.govresearchgate.net This approach combines the reduction of a nitro group and the subsequent N-methylation into a single, efficient process. A study by Paul et al. demonstrated the use of a stable ruthenium NNN pincer complex as a catalyst for this transformation. nih.gov This method is advantageous as it utilizes methanol, a green and readily available C1 source, and avoids the use of toxic and carcinogenic methylating agents like methyl iodide or dimethyl sulfate. nih.govresearchgate.net The reaction proceeds with high efficiency for a variety of aromatic and aliphatic nitro compounds, suggesting its potential applicability for precursors of this compound. nih.gov The practical utility of this catalytic system was shown through gram-scale reactions, which maintained high yields. nih.govresearchgate.net

The table below summarizes the results for the tandem N-methylation of various nitroarenes using this greener catalytic system, illustrating the broad substrate scope and efficiency of the method.

| Substrate (Nitroarene) | Product (N-Methylamine) | Yield (%) |

|---|---|---|

| Nitrobenzene | N-methylaniline | 96 |

| 1-methyl-4-nitrobenzene | N,4-dimethylaniline | 98 |

| 1-methoxy-4-nitrobenzene | N-methyl-4-methoxyaniline | 95 |

| 1-chloro-4-nitrobenzene | 4-chloro-N-methylaniline | 94 |

| 1-bromo-4-nitrobenzene | 4-bromo-N-methylaniline | 92 |

| 1-nitro-4-(trifluoromethyl)benzene | N-methyl-4-(trifluoromethyl)aniline | 90 |

Another green approach involves the use of dimethyl sulfoxide (DMSO) as a novel and low-toxicity methylating agent for amines in the presence of formic acid. liv.ac.uk This catalyst-free method can also be extended to a one-pot transformation of aromatic nitro compounds directly into dimethylated amines when an iron catalyst is introduced. liv.ac.uk Given that DMSO is a widely used, inexpensive, and relatively benign solvent, its dual role as a solvent and reagent represents a significant step towards a more sustainable chemical synthesis. liv.ac.uk

Flow Chemistry Applications in Continuous this compound Production

Continuous flow chemistry offers substantial advantages for the synthesis of this compound, particularly concerning safety, efficiency, and scalability. europa.eu The synthesis of this compound involves nitration, a highly exothermic and potentially hazardous reaction. europa.euthieme-connect.de Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer and precise temperature control, mitigating the risks of thermal runaways and the formation of hazardous by-products. europa.eu

While specific literature on the end-to-end continuous synthesis of this compound is limited, the principles have been successfully applied to the synthesis of various nitroaromatic compounds and related intermediates. thieme-connect.de Flow chemistry is ideally suited for nitration reactions, which are often a key step in the synthesis of precursors to this compound. europa.eu For instance, continuous-flow nitration of aromatic compounds using mixed acids (a combination of nitric and sulfuric acid) has been shown to be safer and more efficient than traditional batch processes. thieme-connect.de

Research in this area has demonstrated high yields and selectivities for the nitration of various substrates under continuous flow conditions. Cao et al. developed a continuous-flow process for the synthesis of a key intermediate of the herbicide sulfentrazone, which involved a nitration step. thieme-connect.de The process achieved a product yield of up to 97% with a residence time of just 30 seconds, a significant improvement over the 75% yield from conventional batch methods. thieme-connect.de This highlights the potential for developing a highly efficient continuous process for precursors to this compound.

The table below details the reaction conditions and outcomes for the continuous-flow nitration of a key intermediate, showcasing the efficiency of this technology.

| Parameter | Value |

|---|---|

| Molar Ratio (Feedstock:H₂SO₄:HNO₃) | 1:1.1:6.6 |

| Reaction Temperature | 60°C |

| Residence Time | 30 seconds |

| Product Yield | 97% |

| Activation Energy (Ea) | 40.204 kJ/mol |

Furthermore, the modular nature of flow chemistry systems allows for the integration of multiple reaction steps, such as nitration, reduction, and methylation, into a single, uninterrupted sequence. semanticscholar.org This "telescoped" approach minimizes manual handling of intermediates, reduces waste, and can significantly shorten production times, paving the way for the automated and on-demand production of this compound. semanticscholar.org

Reactivity and Transformation Mechanisms of N Methyl 2 Nitrobenzylamine

Chemical Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of transformations, most notably reduction and photochemically induced cleavage.

The reduction of the nitro group in N-Methyl-2-Nitrobenzylamine proceeds in a stepwise manner, typically involving the formation of nitroso and hydroxylamine (B1172632) intermediates en route to the corresponding primary amine, N-methyl-2-aminobenzylamine. The specific product obtained often depends on the choice of reducing agent and the reaction conditions.

Step 1: Reduction to Nitroso Derivative: The initial two-electron reduction of the nitro group yields the corresponding N-methyl-2-nitrosobenzylamine. This intermediate is often highly reactive and is typically not isolated.

Step 2: Reduction to Hydroxylamine Derivative: A further two-electron reduction of the nitroso intermediate leads to the formation of N-methyl-2-(hydroxylamino)benzylamine.

Step 3: Reduction to Amino Derivative: The final two-electron reduction of the hydroxylamine derivative yields the stable N-methyl-2-aminobenzylamine.

Common laboratory methods for the complete reduction of aromatic nitro compounds to amines include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. rsc.orgmit.edu Metal-acid systems, such as iron, tin, or zinc in the presence of hydrochloric acid, are also effective for this transformation. rsc.org Selective reduction to the hydroxylamine stage can be achieved under milder conditions, for instance, using zinc dust in the presence of ammonium (B1175870) chloride. mit.edu

Table 1: Products of Reductive Transformations of this compound

| Starting Material | Transformation | Intermediate/Product |

|---|---|---|

| This compound | Two-electron reduction | N-Methyl-2-nitrosobenzylamine |

| N-Methyl-2-nitrosobenzylamine | Two-electron reduction | N-Methyl-2-(hydroxylamino)benzylamine |

| N-Methyl-2-(hydroxylamino)benzylamine | Two-electron reduction | N-Methyl-2-aminobenzylamine |

Ortho-nitrobenzylamine derivatives are a well-established class of photolabile protecting groups (PPGs), often referred to as "caged" compounds. nih.govwikipedia.org This functionality allows for the controlled release of a protected molecule upon irradiation with UV light, a property that has found widespread application in organic synthesis and chemical biology. nih.gov this compound can serve as a scaffold for such PPGs, for instance, in the form of carbamates to protect other amines. researchgate.net

The photochemical cleavage mechanism proceeds through a series of intramolecular rearrangements initiated by the absorption of a photon. wikipedia.org The key steps are:

Excitation: Upon irradiation (typically with UV light in the range of 300-365 nm), the ortho-nitrobenzyl group is excited to a higher electronic state. researchgate.net

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient species known as an aci-nitro intermediate. wikipedia.org

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid intramolecular cyclization and rearrangement.

Cleavage: This rearrangement culminates in the cleavage of the benzylic carbon-heteroatom bond, releasing the protected functional group (e.g., an amine from a carbamate) and forming 2-nitrosobenzaldehyde as a byproduct. nih.govwikipedia.org

The efficiency of this photolytic cleavage is quantified by the quantum yield (Φ), which represents the number of molecules undergoing the reaction per photon absorbed. nih.gov The quantum yield is influenced by the substitution pattern on the aromatic ring and at the benzylic position. researchgate.netacs.org For example, the introduction of methoxy (B1213986) groups on the aromatic ring can red-shift the absorption maximum, allowing for the use of longer wavelength light. rug.nl

Table 2: Representative Quantum Yields for Photoremoval of 2-Nitrobenzyl-Based Protecting Groups

| Protecting Group Derivative | Protected Moiety | Wavelength (nm) | Quantum Yield (Φ) |

|---|---|---|---|

| 2-Nitrobenzyl | Carbamate | 254 | 0.11 - 0.62 |

| 4,5-Dimethoxy-2-nitrobenzyl | Carbamate | 350 | ~0.08 |

| 2-(2-Nitrophenyl)propyl | Caged Fluorescent Dye | - | 0.03 |

Data are for representative ortho-nitrobenzyl systems and illustrate the range of reported quantum yields. nih.govresearchgate.netacs.org

Nitroreductases (NRs) are a class of flavin-containing enzymes that catalyze the reduction of nitroaromatic compounds. researchgate.net These enzymes can mediate the transfer of electrons from cellular reducing equivalents, such as NAD(P)H, to the nitro group. The reduction proceeds through the same intermediates as chemical reduction, namely the nitroso and hydroxylamine derivatives. researchgate.net

Recent studies have demonstrated that nitroreductases, such as NfsA from E. coli and BaNTR1 from Bacillus amyloliquefaciens, can effectively reduce 2-nitrobenzylamine derivatives. researchgate.netchemrxiv.org The enzymatic reaction typically involves a two-electron reduction to form the reactive nitrosobenzylamine intermediate. chemrxiv.org This intermediate can then undergo further enzymatic reduction or, in some cases, participate in subsequent spontaneous chemical reactions. For instance, the nitroso intermediate of 2-nitrobenzylamine can cyclize to form indazole. chemrxiv.org

The kinetics of nitroreductase-catalyzed reactions are dependent on the specific enzyme and the structure of the nitroaromatic substrate. nih.gov A linear relationship has been observed between the logarithm of the enzyme's kinetic parameter (Vmax/Km) and the one-electron reduction potential of the nitro compound, which supports a rate-determining single electron-transfer as the initial step in the enzymatic reduction mechanism. nih.gov

Table 3: Intermediates in the Enzymatic Reduction of this compound

| Enzyme Class | Cofactor | Initial Substrate | Key Intermediate | Potential Final Product |

|---|---|---|---|---|

| Nitroreductase | NAD(P)H | This compound | N-Methyl-2-nitrosobenzylamine | N-Methyl-2-aminobenzylamine |

Reactions Involving the Amine Functionality

The secondary amine group in this compound is a nucleophilic center and also possesses basic properties.

The lone pair of electrons on the nitrogen atom of the secondary amine makes this compound a competent nucleophile. It can readily participate in reactions with a variety of electrophiles.

A common derivatization reaction is N-acylation , where the amine reacts with acylating agents such as acid chlorides or anhydrides to form the corresponding amide. For example, reaction with acetic anhydride (B1165640) would yield N-acetyl-N-methyl-2-nitrobenzylamine. nih.govresearchgate.net This reaction is often used as a method to protect the amine functionality during other chemical transformations. google.com For instance, in the synthesis of substituted benzylamines, the parent amine is often acetylated before a nitration step to control the regioselectivity and prevent side reactions. google.com

Another important reaction is N-alkylation , where the amine reacts with alkyl halides or other alkylating agents. This would lead to the formation of a tertiary amine. The nucleophilicity of the amine in this compound is sufficient to displace leaving groups from suitable electrophiles.

As an amine, this compound is a weak base and can be protonated by acids to form an ammonium salt. The basicity of the amine is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group at the ortho position is expected to decrease the basicity of the amine compared to an unsubstituted N-methylbenzylamine due to inductive effects. masterorganicchemistry.comlibretexts.org

The equilibrium for the protonation of this compound in water can be described by its pKb, or more commonly, by the pKa of its conjugate acid, the N-methyl-2-nitrobenzylammonium ion. A predicted pKa value for the conjugate acid is approximately 8.89. chemicalbook.com

Due to its basicity, this compound readily reacts with acids, such as hydrochloric acid (HCl), to form stable, crystalline salts, for example, this compound hydrochloride. nist.gov This property is often utilized for the purification and handling of amines.

Table 4: Acid-Base Properties of this compound

| Property | Value | Description |

|---|---|---|

| Predicted pKa (Conjugate Acid) | 8.89 ± 0.10 | Indicates the strength of the conjugate acid; a higher value corresponds to a stronger base. |

| Salt Formation | Readily forms salts | Reacts with acids like HCl to form crystalline ammonium salts. |

Cyclization Reactions and Heterocyclic Synthesis (e.g., Indazole Formation)

The structure of this compound, featuring a nitro group and an N-methylaminomethyl group in an ortho relationship, makes it a suitable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. A significant transformation is its conversion to N-methyl-2H-indazole. This process typically involves the reductive cyclization of the 2-nitrobenzylamine moiety.

The key step in this transformation is the reduction of the nitro group to a reactive intermediate, such as a nitroso or hydroxylamine species, which then undergoes spontaneous cyclization with the adjacent side-chain amine. chemrxiv.org Enzymatic routes have demonstrated high efficiency in this process. For instance, nitroreductases can catalyze the reduction of 2-nitrobenzylamine derivatives to the corresponding nitrosobenzylamine intermediates. These intermediates rapidly cyclize and aromatize to form the indazole ring system. In the case of N-substituted derivatives like this compound, the reaction yields 2H-indazoles. chemrxiv.org

A biocatalytic cascade reaction has been developed to synthesize N-methyl-2H-indazole from 2-nitrobenzaldehyde (B1664092) and methylamine, achieving a 62% isolated yield. chemrxiv.org This process highlights a sustainable synthetic pathway that operates under mild conditions. The general mechanism proceeds through the reduction of the nitro group, followed by intramolecular condensation and subsequent dehydration to form the stable heterocyclic product.

Alternative chemical methods, such as the Davis-Beirut reaction, also provide pathways to 2H-indazoles from ortho-nitrobenzyl precursors. escholarship.orgnih.gov These reactions often involve base-mediated in situ generation of an ortho-nitroso intermediate from the corresponding ortho-nitro compound, which then reacts with an amine. escholarship.orgacs.org While these methods are well-established for related compounds, their direct application to this compound follows the same fundamental principle of reductive cyclization. The process involves an internal oxidation of the benzylic position and reduction of the nitro group, leading to an intermediate that cyclizes to form the N-N bond of the indazole core. escholarship.org

Table 1: Selected Methods for Indazole Synthesis from 2-Nitrobenzylamine Derivatives

| Reaction Name/Type | Key Reagents/Catalysts | Intermediate | Product Type from N-Substituted Precursor | Reference |

|---|---|---|---|---|

| Nitroreductase-Triggered Cyclization | Nitroreductase (e.g., NfsA, BaNTR1) | Nitrosobenzylamine | 2H-Indazole | chemrxiv.org |

| Davis-Beirut Reaction | Base (e.g., KOH) in alcohol | aci-Nitronate anion, Nitrosoimine | 2H-Indazole | escholarship.org |

| Cadogan Cyclization | Trialkyl phosphites (P(OR)3) | Nitrene (proposed) | 2H-Indazole | nih.gov |

Benzene (B151609) Ring Transformations and Substituent Effects

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene ring. The mechanism involves an initial attack on the electrophile by the π-electrons of the aromatic ring, forming a positively charged carbocation intermediate known as an arenium ion or sigma complex. msu.edu This step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In a subsequent fast step, a proton is abstracted from the carbon atom bearing the new substituent, restoring the aromatic system. msu.edumasterorganicchemistry.com For this compound, the reactivity of the benzene ring towards electrophiles is significantly influenced by the electronic properties of the two substituents already present.

Influence of Nitro and N-Methyl Substituents on Aromatic Reactivity

The reactivity and regioselectivity of electrophilic aromatic substitution on the this compound ring are dictated by the combined electronic effects of the nitro group (-NO₂) and the N-methylaminomethyl group [-CH₂NH(CH₃)]. These effects can be categorized as inductive and resonance effects.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. libretexts.org It withdraws electron density from the benzene ring through both a strong inductive effect (due to the high electronegativity of nitrogen and oxygen) and a strong resonance effect (the π-system of the nitro group delocalizes electron density from the ring). minia.edu.egsemanticscholar.org This electron withdrawal reduces the nucleophilicity of the ring, making it significantly less reactive towards electrophiles compared to benzene—by a factor of approximately 10⁶. libretexts.orgresearchgate.net The deactivating nature of the nitro group directs incoming electrophiles to the meta position. minia.edu.egchemguide.co.uk

N-methylaminomethyl Group [-CH₂NH(CH₃)]: The effect of this group is more complex. The nitrogen atom possesses a lone pair of electrons, but it is not directly conjugated with the aromatic ring. The primary influence is the weak electron-donating inductive effect of the alkyl chain, which activates the ring. However, this effect is generally modest. In the context of this compound, the powerful deactivating properties of the ortho-positioned nitro group are overwhelmingly dominant.

Therefore, the net effect on the aromatic ring of this compound is strong deactivation. Any further electrophilic substitution would be significantly slower than that of benzene and would be directed by the powerful meta-directing nitro group to the positions meta to it (C4 and C6).

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|---|

| Nitro (-NO₂) | Electron-withdrawing (strong) | Electron-withdrawing (strong) | Strongly deactivating | Meta | libretexts.orgminia.edu.egsemanticscholar.org |

| Alkyl (-R, e.g., -CH₃) | Electron-donating (weak) | N/A (Hyperconjugation) | Weakly activating | Ortho, Para | libretexts.orgminia.edu.eg |

| Amino (-NR₂) | Electron-withdrawing | Electron-donating (strong) | Strongly activating | Ortho, Para | libretexts.org |

Orthopalladation and Cyclometallation Chemistry

Orthopalladation is a specific type of cyclometallation reaction where a palladium atom coordinates to a donor atom (like nitrogen) on a substituent and subsequently activates a C-H bond at the ortho position of the aromatic ring to form a stable palladacycle. rsc.org The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring and the type of amine.

Generally, direct C-H bond activation by palladium(II) is favored by electron-releasing substituents on the aryl ring and is more common for tertiary amines. Primary and secondary amines, like this compound, are often less reactive in this regard because their stronger coordination to the palladium center can prevent the subsequent electrophilic attack on the aromatic ring. rsc.org

Furthermore, the presence of a strong electron-withdrawing group, such as the nitro group in this compound, deactivates the aryl ring towards the electrophilic attack by palladium(II), making orthopalladation challenging. rsc.org Despite these unfavorable factors, research has demonstrated that orthopalladation of a primary nitrobenzylamine is possible. The synthesis of chiral cyclopalladated complexes derived from (S)-α-methyl-4-nitrobenzylamine represents the first example of such a reaction, indicating that under specific conditions, the deactivating effect of the nitro group can be overcome. rsc.org This precedent suggests that this compound could potentially undergo orthopalladation to form a five-membered palladacycle, although the reaction would likely require carefully optimized conditions to proceed effectively.

Advanced Characterization and Spectroscopic Analysis in N Methyl 2 Nitrobenzylamine Research

Elucidation of Molecular Structure through X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation.

For N-Methyl-2-Nitrobenzylamine, a single-crystal X-ray diffraction analysis would reveal the spatial relationship between the 2-nitrophenyl group and the N-methylaminomethyl substituent. Key structural parameters that would be determined include:

The planarity of the benzene (B151609) ring.

The orientation of the nitro group (NO₂) relative to the aromatic ring, which is often slightly twisted out of the plane.

The conformation of the N-methylaminomethyl side chain (-CH₂-NH-CH₃).

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (e.g., involving the amine proton and an oxygen atom of a nitro group on an adjacent molecule) and van der Waals forces, which govern the crystal packing.

| Hypothetical Crystallographic Data for this compound | |

| Parameter | Value |

| Chemical Formula | C₈H₁₀N₂O₂ |

| Formula Weight | 166.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z (molecules/unit cell) | 4 |

| Density (calculated) (g/cm³) | Value |

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable tools for the routine analysis of this compound, providing rapid and accurate information for structural verification and the assessment of sample purity.

NMR spectroscopy probes the magnetic properties of atomic nuclei, offering detailed insight into the molecular skeleton.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The aromatic region would display complex multiplets corresponding to the four protons on the disubstituted benzene ring. The benzylic protons (-CH₂-) would appear as a singlet, and the N-methyl protons (-CH₃) would also produce a singlet. The amine proton (-NH-) may appear as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework. Six distinct signals are expected for the aromatic carbons, one for the benzylic carbon, and one for the N-methyl carbon. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating aminomethyl group.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of ¹H and ¹³C signals by revealing proton-proton and proton-carbon correlations, respectively.

| Expected NMR Data for this compound | ||

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic Protons (4H) | 7.2 - 8.1 | Multiplet |

| Benzylic Protons (-CH₂-) | ~3.9 | Singlet |

| N-Methyl Protons (-CH₃) | ~2.5 | Singlet |

| Amine Proton (-NH-) | Variable, broad | Singlet |

| Aromatic Carbons (6C) | 120 - 150 | - |

| Benzylic Carbon (-CH₂-) | ~55 | - |

| N-Methyl Carbon (-CH₃) | ~35 | - |

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the nominal molecular weight is 166 g/mol . nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy (calculated monoisotopic mass: 166.0742 Da). nih.govuni.lu

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to proceed through characteristic pathways for benzylamines and nitroaromatics. thieme-connect.demiamioh.edu Key fragmentation steps would likely include:

Benzylic cleavage: Cleavage of the C-C bond between the benzene ring and the benzylic carbon, or more favorably, the C-N bond alpha to the ring, leading to the formation of a stable tropylium (B1234903) ion or related fragments.

Loss of the nitro group: Elimination of NO₂ (46 Da) or NO (30 Da) is a common pathway for nitroaromatic compounds.

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen atom, leading to the loss of a methyl radical and formation of an iminium ion.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide another layer of characterization, particularly in ion mobility-mass spectrometry. uni.lu

| Predicted Collision Cross Section (CCS) Data for this compound Adducts | ||

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 167.08151 | 131.9 |

| [M+Na]⁺ | 189.06345 | 138.6 |

| [M+K]⁺ | 205.03739 | 133.2 |

| [M-H]⁻ | 165.06695 | 135.8 |

| Data sourced from PubChemLite. uni.lu |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound is expected to display several characteristic absorption bands. nih.gov

| Expected IR Absorption Bands for this compound | |

| Functional Group | Expected Wavenumber Range (cm⁻¹) |

| N-H Stretch (secondary amine) | 3300 - 3500 (weak) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic, -CH₂- and -CH₃) | 2850 - 3000 |

| N-O Stretch (asymmetric, NO₂) | 1500 - 1560 (strong) |

| N-O Stretch (symmetric, NO₂) | 1335 - 1385 (strong) |

| C=C Stretch (aromatic ring) | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the electronic transitions of the 2-nitrophenyl chromophore. The presence of the nitro group, a strong chromophore, results in characteristic absorption bands in the UV region. Studies on related compounds like 2-nitrotoluene (B74249) show absorption maxima (λmax) in the UV region, which are attributable to π → π* transitions of the aromatic system. researchgate.net The specific position and intensity of these bands are sensitive to the solvent and the substitution pattern on the benzene ring.

Chiral Analysis and Enantiomeric Resolution (Applicable to Chiral Derivatives)

This compound itself is an achiral molecule as it does not possess a stereocenter. However, derivatives of this compound can be readily designed to be chiral, for example, by introducing a substituent at the benzylic carbon (the -CH₂- group). The resolution of such chiral benzylamine (B48309) derivatives into their constituent enantiomers is a critical process in pharmaceutical and materials science research.

The separation of these enantiomers is typically achieved using chiral chromatography or electrophoresis techniques. wvu.edumdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric resolution. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer. mdpi.com For amine derivatives, CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) are often effective. The differential interaction, based on forces like hydrogen bonding, π-π stacking, and steric hindrance, leads to different retention times for the two enantiomers, allowing for their separation.

Capillary Electrophoresis (CE): In this technique, a chiral selector, such as a cyclodextrin (B1172386) derivative, is added to the background electrolyte. wvu.edu The enantiomers form transient, diastereomeric inclusion complexes with the chiral selector. These complexes have different effective mobilities under the applied electric field, resulting in their separation.

The development of methods for the enantioselective synthesis or resolution of chiral N-benzylic compounds is an active area of research, as a single enantiomer of a drug often exhibits the desired therapeutic activity while the other may be inactive or cause unwanted side effects. nih.gov

Computational Chemistry and Mechanistic Insights for N Methyl 2 Nitrobenzylamine

Quantum Chemical Calculations (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules and elucidate reaction mechanisms. nih.govrsc.org By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a chemical reaction, providing critical insights into its feasibility, kinetics, and stereoselectivity. pku.edu.cn

For a molecule like N-Methyl-2-Nitrobenzylamine, DFT calculations could be employed to study a variety of potential reactions:

Reduction of the Nitro Group: The nitro group is a key functional moiety, and its reduction to an amino group is a common transformation. DFT can model the stepwise reduction process, identifying intermediates such as nitroso and hydroxylamine (B1172632) species, and calculating the activation barriers for each step under different catalytic or electrochemical conditions. mdpi.com

Oxidation of the Amine: The benzylamine (B48309) moiety can undergo oxidation. Computational models can help predict the most likely sites of oxidation and the nature of the resulting products.

C-H Bond Activation/Functionalization: DFT is used to study reactions involving the activation of C-H bonds, for example, in metal-catalyzed cross-coupling or insertion reactions. acs.orgacs.org For this compound, this could involve functionalizing the methyl group or the benzylic CH2 group.

Photochemical Reactions: Nitroaromatic compounds are known to have interesting photochemical properties. DFT calculations can help understand the excited-state behavior of this compound and predict potential photochemical reaction pathways.

The general approach for these studies involves locating the geometry of all stationary points on the potential energy surface, including transition states, which are saddle points connecting reactants and products. Analysis of the vibrational frequencies confirms the nature of these stationary points (a minimum has all real frequencies, while a transition state has exactly one imaginary frequency). chemrxiv.org

Table 1: Application of DFT to Elucidate Reaction Mechanisms of Related Compounds

| Reaction Type Studied in Analogs | Computational Method | Key Insights Gained |

| [3+2] Cycloaddition of Nitroalkenes | DFT (B3LYP functional) | Elucidation of a one-step, asynchronous polar mechanism. nih.gov |

| C-H Insertion of Aryl Carbenes | DFT Calculations | Supported a stepwise mechanism and provided insight into stereoselectivity. acs.orgacs.org |

| Dimerization of Methyl Methacrylate | DFT (M05-2X functional) | Identification of the most energetically favorable reaction channels. |

| [8+2] Cycloaddition Reactions | DFT and FMO analysis | Gained information on reaction mechanisms and kinetics. pku.edu.cn |

This table is illustrative of how DFT is applied to related compound classes, as specific studies on this compound are not prevalent.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is crucial to its physical properties and biological activity. Molecular modeling techniques, including molecular mechanics (MM) and molecular dynamics (MD) simulations, are used to explore the conformational landscape of molecules like this compound. nih.govdrugdesign.org

Conformational analysis aims to identify the stable, low-energy conformations a molecule can adopt. For this compound, key conformational variables include:

The torsion angle of the C-N bond between the benzyl (B1604629) group and the methylamine.

The orientation of the nitro group relative to the benzene (B151609) ring.

The geometry of the amine group.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. drugdesign.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal how the molecule flexes, rotates, and interacts with its environment (e.g., a solvent or a biological receptor). This can help identify the most populated conformational states and the energy barriers between them. While specific MD studies on this compound are lacking, the methodology is widely applied to understand the dynamics of small molecules and their interactions. nih.gov

Table 2: Computational Methods for Conformational Analysis

| Method | Principle | Information Obtained for this compound (Hypothetical) |

| Molecular Mechanics (MM) | Uses classical physics to model molecules as a collection of balls (atoms) and springs (bonds). | Rapid identification of low-energy conformers and rotational energy barriers. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure. More accurate but computationally expensive. | Precise geometries of stable conformers and accurate energy differences between them. |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Provides insight into the flexibility of the molecule, solvent effects on conformation, and the time-averaged distribution of conformers. |

This table outlines the standard computational approaches for conformational analysis and their potential application to this compound.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools for predicting how and where a molecule will react. For this compound, this involves analyzing its electronic structure to identify sites susceptible to attack by electrophiles or nucleophiles.

Key concepts used for predicting reactivity include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Calculated Reactivity Indices: DFT can be used to calculate various indices like chemical hardness, softness, and electrophilicity, which provide quantitative measures of reactivity. nih.gov

For this compound, the electron-withdrawing nitro group is expected to make the aromatic ring electron-deficient, particularly at the ortho and para positions relative to the nitro group, making it susceptible to nucleophilic aromatic substitution. nih.govmdpi.com Conversely, the amine group is a potential nucleophilic center. Computational studies on the photo-oxidation of benzylamine have shown that DFT can be used to investigate reaction mechanisms and reveal the reasons for selectivity. rsc.org

Structure-Activity Relationship (SAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov This is particularly relevant for drug discovery and toxicology assessment. mdpi.com

While no specific SAR models for this compound were found, the general approach can be described based on studies of other nitroaromatic and benzylamine compounds. nih.govsemanticscholar.org A QSAR study involves:

Data Collection: Gathering a set of structurally related molecules with experimentally measured biological activity (e.g., enzyme inhibition, toxicity).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that encode its structural, physical, and chemical properties. These can include constitutional, topological, quantum-chemical, and 3D descriptors.

Model Building: Statistical methods (e.g., multiple linear regression, machine learning) are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation sets.

For nitroaromatic compounds, descriptors related to the nitro group's electron-withdrawing properties, such as the energy of the LUMO (E_LUMO) and atomic charges on the nitro group, are often crucial in toxicity models. nih.govsemanticscholar.org The hydrophobicity of the molecule (often represented by logP) is another common and important descriptor. semanticscholar.org For benzylamine derivatives, topological indices and other structural descriptors have been used to predict anticonvulsant activity. nih.gov An SAR study of this compound and its derivatives would likely focus on how modifications to the substitution pattern on the aromatic ring, or alterations to the N-methyl group, affect a specific biological endpoint.

Applications and Research Frontiers of N Methyl 2 Nitrobenzylamine Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The structural motif of N-Methyl-2-nitrobenzylamine is a key building block in the development of various therapeutic agents and research tools. Its derivatives are integral to drug synthesis, the modulation of enzyme activity, and the precise control of biological processes.

Precursors in Drug Synthesis (e.g., Anagrelide)

This compound and its related structures are valuable intermediates in the multistep synthesis of complex pharmaceutical compounds. The nitro group can be readily reduced to an amine, which then serves as a handle for constructing heterocyclic systems common in drug molecules.

A notable example is the synthesis of Nomifensine, a norepinephrine-dopamine reuptake inhibitor that was developed as an antidepressant. wikipedia.orgiiab.me The synthesis of Nomifensine can be achieved starting from this compound, which undergoes alkylation with phenacyl bromide. wikipedia.orgiiab.me Subsequent catalytic hydrogenation reduces the nitro group, followed by reduction of the ketone and an acid-catalyzed ring closure to form the final tetrahydroisoquinoline structure of Nomifensine. wikipedia.orgiiab.me

Furthermore, related nitrobenzylamine derivatives are crucial in the synthesis of Anagrelide, a medication used to treat thrombocythemia. google.comnewdrugapprovals.orggoogle.comepo.org Various patented synthetic routes for Anagrelide rely on the intermediate 2,3-dichloro-6-nitrobenzylamine. google.comnewdrugapprovals.orggoogle.comepo.org This precursor undergoes reactions to build the substituted quinazoline core of the Anagrelide molecule, highlighting the importance of the nitrobenzylamine framework in accessing complex heterocyclic drugs. newdrugapprovals.org

Development of Bioactive Molecules and Enzyme Inhibitors

The benzylamine (B48309) scaffold is a privileged structure in medicinal chemistry, and its derivatives are frequently explored for various biological activities, including enzyme inhibition. By modifying the core structure of this compound, researchers can design molecules that target specific enzymes involved in disease pathways.

For instance, benzylamine-sulfonamide derivatives have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases. researchgate.net Similarly, studies on 6-nitrobenzimidazole derivatives, which can be conceptually derived from the nitrobenzylamine scaffold, have shown them to be potential inhibitors of phosphodiesterases. researchgate.net

| Derivative Class | Enzyme Target | Therapeutic Potential | Reference |

|---|---|---|---|

| Benzylamine-sulfonamides | Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | researchgate.net |

| 6-Nitrobenzimidazoles | Phosphodiesterases (PDEs) | Various (inflammation, cardiovascular diseases) | researchgate.net |

Role as Photolabile Protecting Groups in Drug Delivery and Neurochemical Studies

The 2-nitrobenzyl group, a core feature of this compound, is one of the most widely used photolabile protecting groups (PPGs), often referred to as "caging" groups. wikipedia.orgnih.gov PPGs are chemical moieties that can be removed with light, allowing for precise spatial and temporal control over the release of a bioactive molecule. wikipedia.orgacs.org

This process is initiated by UV light absorption, which triggers an intramolecular hydrogen transfer from the benzylic carbon to the nitro group, forming an aci-nitro intermediate. wikipedia.orgresearchgate.netacs.org This intermediate then rearranges to release the protected molecule and a 2-nitrosobenzaldehyde byproduct. nih.gov This "uncaging" mechanism is invaluable in research and therapeutic applications. wikipedia.org

Key Applications:

Controlled Drug Delivery: By attaching a drug to a 2-nitrobenzyl PPG, its activity can be masked until it reaches a specific target area. researchgate.net Irradiation with light at that site then releases the active drug, minimizing off-target effects. researchgate.net This strategy has been explored for various functional groups, including carboxylic acids, amines, and phosphates. wikipedia.orgacs.org

Neurochemical Studies: In neuroscience, PPGs are used to "cage" neurotransmitters like carbamoylcholine. nih.gov This allows researchers to release the neurotransmitter at specific synapses or neurons with a pulse of light, enabling the study of neural circuit function with high precision. nih.gov

| Feature | Description | Significance | Reference |

|---|---|---|---|

| Mechanism | Norrish Type II photoreaction leading to an aci-nitro intermediate. | Efficient cleavage upon UV irradiation (typically ~320-365 nm). | wikipedia.orgresearchgate.net |

| Protected Groups | Carboxylates, phosphates, carbamates, phenols, thiols, and alcohols. | Broad applicability for caging a wide range of bioactive molecules. | wikipedia.org |

| Applications | Drug delivery, oligonucleotide synthesis, protein activation, neurophysiology. | Enables high spatiotemporal control over biological processes. | nih.govnih.gov |

| Modifications | Adding electron-donating groups or a second nitro group (2,6-dinitrobenzyl). | Can increase quantum yield and shift absorption wavelength. | wikipedia.org |

Exploration in Anticancer and Antimicrobial Research

Derivatives incorporating the N-methyl and nitroaromatic moieties found in this compound are actively investigated for their potential as anticancer and antimicrobial agents. The N-methyl group is a structural feature in several classes of antitumor drugs, where it can be critical for biological activity. nih.gov

Research has shown that various nitroaromatic compounds, including derivatives of nitroimidazole and benzimidazole, exhibit cytotoxic effects against cancer cell lines and possess antimicrobial properties. researchgate.net The nitro group is often a key pharmacophore in these molecules, contributing to their mechanism of action. While direct studies on this compound for these applications are not prominent, the exploration of its structural components in other molecules highlights the potential for designing new derivatives in this field.

| Derivative Class | Biological Activity | Key Structural Feature | Reference |

|---|---|---|---|

| N-Alkyl Antitumor Agents | Anticancer | N-methyl group | nih.gov |

| Carborane-substituted N-Methyl Analogs | Anticancer (potent cytotoxicity) | N-methylation | researchgate.net |

Design of Neuroprotective Agents

The development of agents to protect neurons from damage in conditions like stroke or neurodegenerative diseases is a major goal of medicinal chemistry. Research into various benzylamine and benzoxazine derivatives has identified promising candidates with neuroprotective properties. nih.govnih.govresearchgate.net These compounds often act by mitigating oxidative stress or inhibiting pathways that lead to neuronal cell death. nih.govnih.gov For example, novel benzyloxy benzamide derivatives have been shown to protect primary cortical neurons from glutamate-induced damage and reduce infarct size in animal models of ischemic stroke. nih.gov While this compound itself is not a neuroprotective agent, its core benzylamine structure is a key component in scaffolds being explored for this purpose, suggesting a potential avenue for future derivatization and research. google.com

Advanced Materials Science

The photosensitive nature of the 2-nitrobenzyl group makes it a highly valuable component in the field of advanced materials. Its ability to undergo a chemical transformation upon irradiation allows for the creation of "smart" materials whose properties can be altered on demand with light.

One of the primary applications is in the development of photodegradable hydrogels. nih.gov By incorporating o-nitrobenzyl-based crosslinkers into a polymer network, a stable hydrogel can be formed. When exposed to UV light, these crosslinkers are cleaved, causing the hydrogel to dissolve or degrade in a controlled manner. nih.govresearchgate.net This technology has significant potential in tissue engineering and regenerative medicine, where it can be used for the encapsulation and precisely timed release of living cells. nih.gov

Furthermore, polymers functionalized with o-nitrobenzyl groups are used as photoresists in microfabrication. nih.gov The photocleavage reaction can change the solubility of the polymer, allowing for high-resolution patterning of surfaces with UV light. nih.gov This is critical for manufacturing microelectronics and other advanced devices. nih.gov The versatility of the o-nitrobenzyl moiety has led to its use in a variety of light-responsive systems, including self-assembled monolayers, photocleavable block copolymers, and bioconjugates.

Incorporation into Polymers and Coatings

The integration of this compound derivatives into polymer chains and coating formulations imparts photoresponsive characteristics to the resulting materials. When these derivatives are incorporated as either pendant groups or cross-linking agents, the polymer network can be designed to degrade or change its properties upon irradiation. This "uncaging" mechanism, triggered by light, can lead to the cleavage of polymer backbones or the dissociation of cross-links, resulting in a material that can be selectively removed or altered in a controlled manner.

For instance, polymers bearing 2-nitrobenzyl ester, carbamate, or ether linkages are known to undergo photodegradation. While specific research on this compound in this context is limited, the principle remains applicable. The general mechanism involves the absorption of UV light by the nitrobenzyl group, leading to an intramolecular rearrangement and subsequent cleavage of the benzylic C-O or C-N bond. This process can transform a solid, insoluble polymer into soluble fragments, a property that is highly desirable for applications such as photoresists in microlithography or for creating patterned surfaces and microfluidic channels.

Table 1: Potential Applications of this compound Derivatives in Photoresponsive Polymers and Coatings

| Application Area | Principle of Operation | Potential Advantage |

| Photoresists | Light-induced cleavage of polymer chains containing the derivative, leading to increased solubility in specific areas. | High-resolution patterning for microelectronics fabrication. |

| Degradable Biomaterials | Encapsulation of therapeutic agents within a polymer matrix that degrades upon light exposure, releasing the cargo on demand. | Spatiotemporally controlled drug delivery. |

| Removable Coatings | Coatings that can be easily removed from a surface by exposure to light, facilitating recycling or repair. | Environmentally friendly and efficient coating removal. |

Development of Novel Functional Materials

The development of novel functional materials increasingly relies on the incorporation of stimuli-responsive molecules. This compound derivatives, as part of the broader class of photo-labile compounds, are valuable building blocks for creating materials that can perform specific functions in response to a light signal. These "smart" materials can be designed to change their chemical, physical, or biological properties in a predictable and controllable manner.

Research in this area focuses on creating materials for a range of applications, from data storage to soft robotics. For example, hydrogels cross-linked with photo-labile units can undergo a light-induced solid-to-liquid transition. This property can be exploited for 3D cell culture, where cells can be encapsulated in a solid gel and later released by exposing the gel to light. While specific examples utilizing this compound are not extensively documented, the photochemical behavior of the 2-nitrobenzylamine core suggests its suitability for such applications.

Supramolecular Chemistry and Molecular Machines

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, provides a powerful platform for the construction of complex, functional architectures. The reversible nature of these interactions allows for the design of dynamic systems that can respond to external stimuli. Light is a particularly attractive stimulus in this context due to its non-invasive nature and the high degree of spatial and temporal control it offers.

Design of Photoresponsive Systems

The design of photoresponsive systems often involves the integration of a chromophore that can induce a significant change in the system's properties upon light absorption. The 2-nitrobenzylamine scaffold is a classic example of a photolabile protecting group that can be used to "cage" a functional molecule. The N-methylated derivative offers a specific handle for chemical synthesis, allowing for its incorporation into a wide range of molecular architectures.

In the context of photoresponsive systems, this compound derivatives can be used to control the activity of catalysts, the conformation of peptides, or the permeability of membranes. By masking a key functional group with the photolabile moiety, the system can be kept in an inactive "off" state. A pulse of light removes the "cage," activating the system and turning it to the "on" state.

Table 2: Examples of Photoresponsive Systems Based on 2-Nitrobenzyl Derivatives

| System Type | Mechanism of Action | Potential Application |

| Photo-caged Catalyst | The active site of a catalyst is blocked by a 2-nitrobenzyl group. Light removes the group, activating the catalyst. | Spatially controlled chemical synthesis. |

| Photo-switchable Peptide | A key amino acid residue is modified with a 2-nitrobenzyl derivative, altering the peptide's conformation and function. | Controlled modulation of biological processes. |

| Light-gated Ion Channel | A molecule containing a 2-nitrobenzyl group is embedded in a membrane, blocking ion flow. Light-induced cleavage opens the channel. | Photopharmacology and neuroscience research. |

Analytical Chemistry and Sensing Applications

The ability to control chemical reactions with light has significant implications for analytical chemistry and the development of novel sensing platforms. Photo-activatable probes and reagents allow for the controlled detection and quantification of analytes with high precision.

Reagents for Analyte Detection

This compound derivatives can be designed as "caged" reagents for analyte detection. In this approach, a reagent that produces a detectable signal (e.g., color or fluorescence) upon reacting with a specific analyte is rendered inactive by modification with the photolabile this compound group. This caged reagent can be introduced into a sample without initiating a reaction. Only when the sample is exposed to light is the active reagent released, which can then react with the analyte to produce a signal. This method provides temporal control over the detection process and can help to reduce background noise and improve the sensitivity of an assay.

For example, a caged fluorescent dye could be developed where the fluorescence is quenched by the 2-nitrobenzyl group. Upon light-induced cleavage, the fluorescent properties of the dye are restored, allowing for the detection of its target. While the broader class of 2-nitrobenzyl caged compounds is used for such purposes, specific and detailed research on this compound in this application is an area for future exploration.

Chiral Recognition and Sensing (for chiral derivatives)

The development of chiral derivatives of this compound for use in enantioselective recognition and sensing represents a significant area of potential research. Chiral recognition is a critical process in pharmaceutical development, asymmetric synthesis, and biological systems, where the differentiation between enantiomers is essential. While specific studies on the chiral derivatives of this compound are not extensively documented in publicly available literature, the principles of chiral sensing using nitroaromatic compounds offer a strong foundation for their potential applications.

Chiral sensors or selectors interact differently with the two enantiomers of a chiral analyte, leading to a measurable change in a physical or chemical property, such as a spectroscopic signal. The presence of a nitro group in the ortho position of the benzylamine structure can play a crucial role in such interactions. The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring, potentially enhancing π-π stacking interactions with other aromatic systems. Furthermore, the nitro group can participate in hydrogen bonding, which is a key interaction in many chiral recognition events.

The general mechanism for chiral sensing often involves the formation of diastereomeric complexes between the chiral sensor and the individual enantiomers of the analyte. The stability of these complexes differs, leading to a selective response. For instance, in fluorescence-based sensing, the fluorescence of a chiral sensor might be quenched to different extents by each enantiomer of a nitroaromatic compound, allowing for their differentiation. The quenching process can occur through mechanisms such as photoinduced electron transfer (PET), where the nitroaromatic compound acts as an electron acceptor.

| Interaction Type |